Integrin αvβ3 Inhibition: 5.2-Fold Potency Gain Over Unsubstituted Phenylbiguanide
3,4-Dichlorophenylbiguanide inhibits integrin αvβ3-mediated cell adhesion with an IC50 of 38.5 μM, representing a >5.2-fold improvement in potency compared to the unsubstituted parent compound phenylbiguanide, which exhibits an IC50 >200 μM in the same assay [1]. This enhanced potency directly correlates with the compound's ability to inhibit cell motility and angiogenesis in a time- and dose-dependent manner, a functional activity not observed with the unsubstituted analog [2].
| Evidence Dimension | Inhibition of integrin αvβ3-mediated cell adhesion |
|---|---|
| Target Compound Data | IC50 = 38.5 μM (3.85E+4 nM) |
| Comparator Or Baseline | Phenylbiguanide (unsubstituted): IC50 > 200 μM (>2.00E+5 nM) |
| Quantified Difference | >5.2-fold lower IC50 (increased potency) |
| Conditions | Human M21 melanoma cell adhesion to vitronectin (in vitro) |
Why This Matters
The >5-fold potency gain over the base scaffold validates the use of 3,4-DCPB as a more sensitive and effective tool compound for probing integrin αvβ3 function and for developing more potent inhibitors.
- [1] BindingDB. BDBM50100977 (3,4-dichloro-phenylbiguanide) and BDBM50053596 (1-phenylbiguanide). Integrin alpha-V/beta-3 (Human). View Source
- [2] Zhou Y, Peng H, Ji Q, Qi J, Zhu Z, Yang C. Discovery of small molecule inhibitors of integrin alphavbeta3 through structure-based virtual screening. Bioorg Med Chem Lett. 2006;16(22):5878-82. View Source
